2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-7-3-11(4-8-13)22-15(26)10-24-17(27)25(12-5-6-12)16(23-24)14-2-1-9-29-14/h1-4,7-9,12H,5-6,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYLLAFGNKEJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule characterized by its unique structure, which incorporates a triazole moiety and various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.4 g/mol. The compound features a cyclopropyl group, a thiophene ring, and a trifluoromethoxy-substituted phenyl moiety. These structural components are believed to enhance the compound's bioactivity compared to simpler analogs.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this structure exhibit significant biological activities, including:
- Antimicrobial Activity : The presence of the triazole and thiophene rings suggests potential antifungal and antibacterial properties.
- Anticancer Activity : Research indicates that derivatives of similar structures have shown promising results against various cancer cell lines.
Table 1: Summary of Biological Activities
Antimicrobial Studies
Research has indicated that compounds with similar triazole structures possess significant antifungal activity. For instance, derivatives have been tested against various fungal strains, showing Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these tests ranged from 0.65 to 2.41 µM, indicating potent anticancer properties . Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving p53 activation and caspase cleavage .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, inhibition assays have shown that certain derivatives can selectively inhibit carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, which is significant for therapeutic applications in oncology .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested for antifungal efficacy. Results indicated enhanced activity with modifications to the thiophene ring .
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells, revealing that modifications at the phenyl position significantly influenced potency .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Differences
Substituent Effects
- Thiophen-2-yl vs. Sulfanyl : The thiophene group in the target compound enables stronger π-π stacking interactions with aromatic residues in biological targets, whereas the sulfanyl group in the triazole analogue () may facilitate covalent bonding or metal coordination .
- Trifluoromethoxy vs.
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
